KDU731 vs. KDU691: Superior Selectivity Against Human PI4K IIIβ
Both KDU731 and KDU691 are potent inhibitors of Cryptosporidium PI4K. However, KDU731 exhibits a >50-fold selectivity window against the human PI4K IIIβ homologue [1], a critical safety margin for minimizing host off-target effects. While KDU691 also shows selectivity, the quantitative window is not explicitly reported as superior to KDU731's in the primary source.
| Evidence Dimension | Selectivity window over human PI4K IIIβ |
|---|---|
| Target Compound Data | >50-fold selectivity against human PI4KB [1] |
| Comparator Or Baseline | KDU691: >50-fold selectivity reported in same study (exact fold difference not specified as distinct from KDU731) [1] |
| Quantified Difference | >50-fold selectivity for both compounds; KDU731 selected for further development based on overall profile [1] |
| Conditions | Purified enzyme assay with recombinant human PI4K IIIβ and Cryptosporidium PI4K [1] |
Why This Matters
A high selectivity index is essential for reducing host cytotoxicity and improving the therapeutic window in clinical development.
- [1] Manjunatha UH, et al. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis. Nature. 2017;546(7658):376-380. View Source
